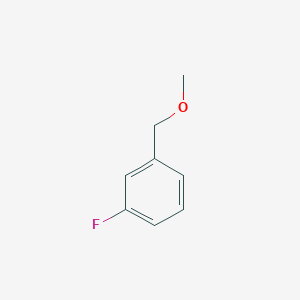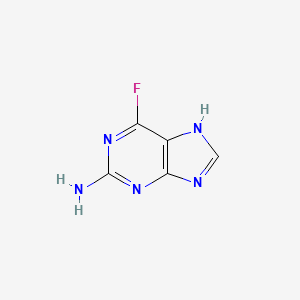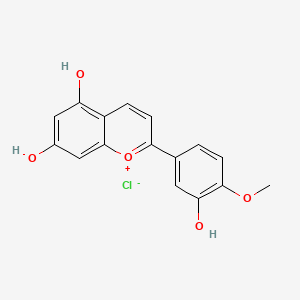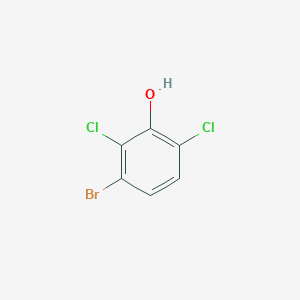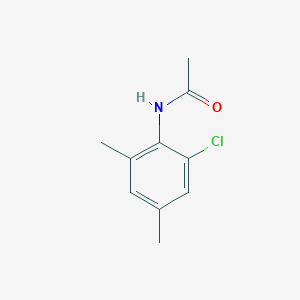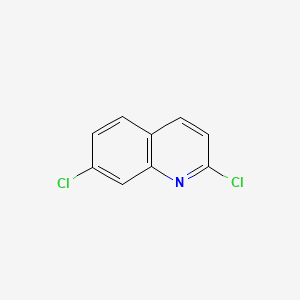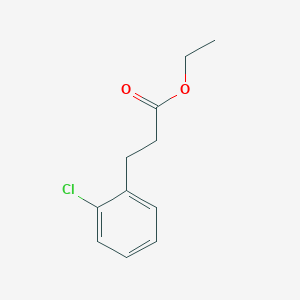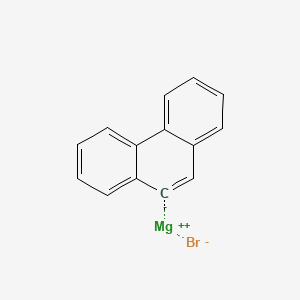
9-菲基溴化镁
描述
9-Phenanthrylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules .
科学研究应用
9-Phenanthrylmagnesium bromide is used extensively in scientific research, including:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: For the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials
作用机制
Target of Action
9-Phenanthrylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. The primary targets of 9-Phenanthrylmagnesium bromide are electrophilic carbon atoms in organic molecules, where it acts as a nucleophile.
Mode of Action
The mode of action of 9-Phenanthrylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of an organic molecule . This results in the formation of a new carbon-carbon bond, leading to the synthesis of a wide range of organic compounds.
Biochemical Pathways
The Grignard reaction, which involves the use of 9-Phenanthrylmagnesium bromide, is a key step in various biochemical pathways for the synthesis of complex organic molecules . For instance, it can be used to prepare 9-alkyl and 9-arylthiophenanthrenes by reacting with alkyl or aryl thiol compounds .
Pharmacokinetics
It’s worth noting that grignard reagents, including 9-phenanthrylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of 9-Phenanthrylmagnesium bromide is the formation of new organic compounds. For example, it can react with acetophenone to produce 1-(9-Phenanthryl)-1-phenylethanol (carbinol) .
Action Environment
The action of 9-Phenanthrylmagnesium bromide is highly dependent on the environment. It requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent reaction with water or oxygen . The reaction is usually performed in solvents like diethyl ether or tetrahydrofuran (THF), which can stabilize the Grignard reagent .
准备方法
Synthetic Routes and Reaction Conditions: 9-Phenanthrylmagnesium bromide is typically prepared by reacting magnesium turnings with 9-bromophenanthrene under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the preparation involves the use of large-scale reactors equipped with efficient stirring mechanisms and temperature control systems. The reaction mixture is often refluxed to ensure complete conversion of the starting materials .
化学反应分析
Types of Reactions: 9-Phenanthrylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in an ether solvent.
Substitution Reactions: Often carried out in the presence of a catalyst such as copper(I) iodide.
Coupling Reactions: Requires the presence of a palladium catalyst.
Major Products Formed:
Alcohols: From reactions with aldehydes or ketones.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with various electrophiles
相似化合物的比较
- Phenylmagnesium bromide
- 2-Naphthylmagnesium bromide
- 1-Naphthylmagnesium bromide
Comparison: While all these compounds are Grignard reagents and share similar reactivity, 9-Phenanthrylmagnesium bromide is unique due to its phenanthrene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of polycyclic aromatic compounds .
属性
IUPAC Name |
magnesium;9H-phenanthren-9-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9.BrH.Mg/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYSGLNTEAQBIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


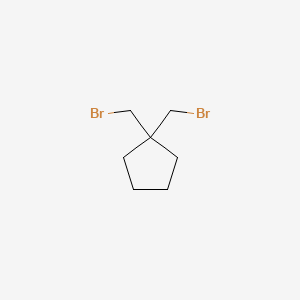
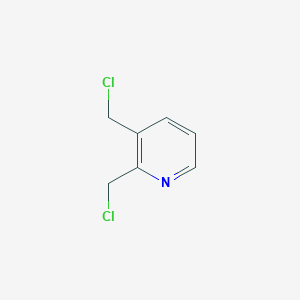
![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)
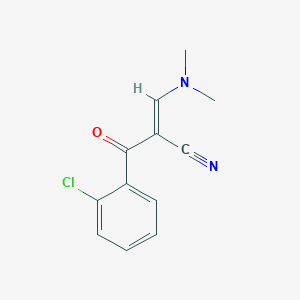
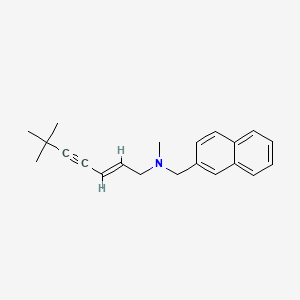
![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)
